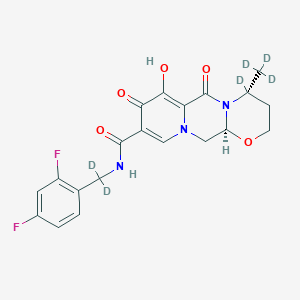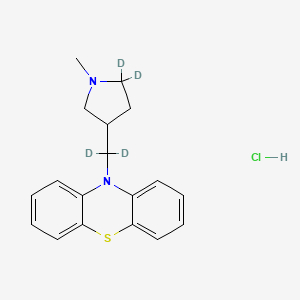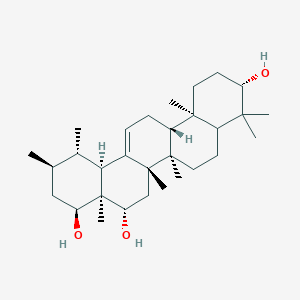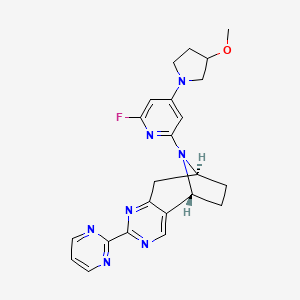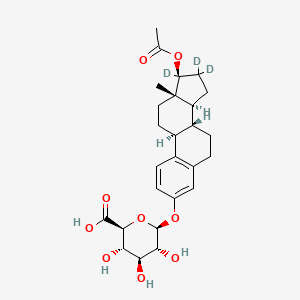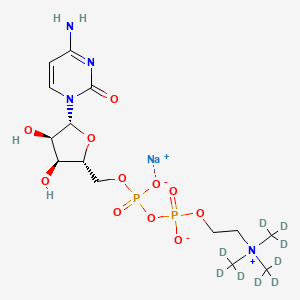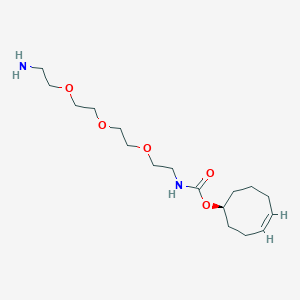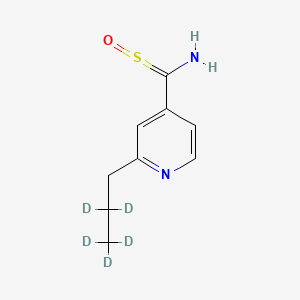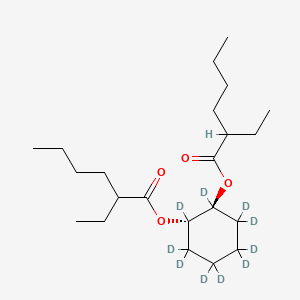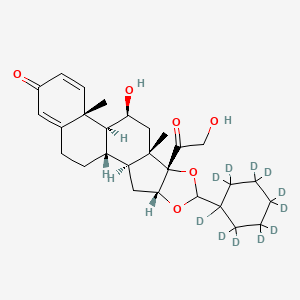
4-Hydroxy Trimethoprim-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Trimethoprim-d9 is a deuterium-labeled derivative of Trimethoprim, a widely used antibiotic. This compound is often utilized in scientific research due to its ability to act as a tracer in metabolic studies and drug development processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxy Trimethoprim-d9 can be synthesized through a series of chemical reactions starting from Trimethoprim. The process involves the introduction of a hydroxyl group (-OH) and the incorporation of deuterium atoms (D) at specific positions on the Trimethoprim molecule. The reaction conditions typically require the use of strong bases and deuterated solvents to ensure the incorporation of deuterium.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to achieve high yields. The process involves careful control of temperature, pressure, and reaction time to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy Trimethoprim-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, deuterated analogs, and various intermediates that can be further modified for specific applications.
Aplicaciones Científicas De Investigación
4-Hydroxy Trimethoprim-d9 is extensively used in scientific research due to its unique properties. It serves as a valuable tool in:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways of Trimethoprim and its derivatives.
Biology: Employed in drug development to study the pharmacokinetics and pharmacodynamics of Trimethoprim-based antibiotics.
Medicine: Utilized in clinical research to investigate the efficacy and safety of new antibiotic formulations.
Industry: Applied in the quality control and assurance of pharmaceutical products to ensure consistency and purity.
Mecanismo De Acción
The mechanism by which 4-Hydroxy Trimethoprim-d9 exerts its effects is similar to that of Trimethoprim. It inhibits bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, which is necessary for DNA synthesis and cell division. By blocking this enzyme, this compound effectively hampers bacterial growth and replication.
Molecular Targets and Pathways:
Molecular Target: Dihydrofolate reductase
Pathways: Inhibition of folate metabolism, leading to the disruption of DNA synthesis in bacteria.
Comparación Con Compuestos Similares
Trimethoprim
Methotrexate
Pyrimethamine
Pemetrexed
Propiedades
Fórmula molecular |
C14H18N4O4 |
|---|---|
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
2,4-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1D3,2D3,3D3 |
Clave InChI |
FYJKTYLNKCUCLP-GQALSZNTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC2=C(N=C(NC2=O)N)N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)
![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
